2-(3-methylphenyl)benzoic Acid
CAS No.: 107412-71-5
Cat. No.: VC20750853
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107412-71-5 |
|---|---|
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 2-(3-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) |
| Standard InChI Key | OISTUEPTMQFDTB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| CAS Registry Number | 107412-71-5 |
| PubChem CID | 4321321 |
| InChI | InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) |
| InChIKey | OISTUEPTMQFDTB-UHFFFAOYSA-N |
The compound is also known by several synonyms in scientific literature, including 3'-methylbiphenyl-2-carboxylic acid and 3'-methyl[1,1'-biphenyl]-2-carboxylic acid .
Structural Features
The molecular structure of 2-(3-methylphenyl)benzoic acid consists of a benzoic acid core with a 3-methylphenyl substituent at the 2-position. This arrangement creates a biphenyl system with specific steric properties that influence its conformational behavior and reactivity patterns.
The carboxylic acid group is positioned ortho to the biphenyl junction, creating potential for intramolecular interactions that may affect the preferred conformation of the molecule. This structural arrangement can also influence the acid's dissociation properties and hydrogen-bonding capabilities. The methyl substituent at the meta position of the second phenyl ring contributes electron density through inductive effects, potentially altering the electronic distribution across the biphenyl system .
Physical and Chemical Properties
Computed Physicochemical Properties
The physicochemical profile of 2-(3-methylphenyl)benzoic acid has been computationally determined, providing insights into its behavior in various chemical environments. These properties influence its solubility, reactivity, and potential interactions with biological systems.
Table 2: Key Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| XLogP3 | 3.3 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Carboxylic acid hydroxyl group |
| Hydrogen Bond Acceptor Count | 2 | Carbonyl and hydroxyl oxygen atoms |
| Rotatable Bond Count | 2 | Limited conformational flexibility |
| Topological Polar Surface Area | 37.3 Ų | Moderate potential for membrane permeability |
| Exact Mass | 212.083729621 Da | Useful for mass spectrometric identification |
| Complexity | 249 | Moderate structural complexity |
The XLogP3 value of 3.3 suggests that the compound has notable lipophilicity, which could influence its solubility profile. The compound is expected to exhibit good solubility in organic solvents like alcohols, ethers, and chlorinated solvents, while showing limited solubility in water. This amphipathic character arises from the combination of a hydrophilic carboxylic acid group and a hydrophobic biphenyl system with a methyl substituent .
Conformational Analysis
The biphenyl backbone of 2-(3-methylphenyl)benzoic acid introduces interesting conformational considerations. In biphenyl systems, the two phenyl rings typically adopt a non-planar conformation due to steric repulsion between ortho hydrogens. In this compound, the presence of the carboxylic acid group at the ortho position of one ring and the methyl group at the meta position of the other ring introduces additional steric factors that may influence the preferred dihedral angle between the rings.
Synthetic Approaches
| Synthetic Approach | Key Reagents | Reaction Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | 2-Carboxyphenylboronic acid and 3-methylphenyl halide | Pd catalyst, base, organic solvent, 60-100°C |
| Negishi Coupling | 2-Carboxyphenylzinc reagent and 3-methylphenyl halide | Pd or Ni catalyst, organic solvent, room temperature to 80°C |
| Oxidation of 2-(3-methylphenyl)benzaldehyde | Oxidizing agents (KMnO₄, H₂O₂) | Aqueous or mixed solvent systems, controlled temperature |
These syntheses would require careful optimization of reaction conditions to achieve high yields and purity. The choice of method would depend on reagent availability, scale requirements, and compatibility with functional groups.
Reactivity Profile
Functional Group Reactivity
The reactivity of 2-(3-methylphenyl)benzoic acid is dominated by the carboxylic acid functionality, which can undergo typical carboxylic acid reactions. The aromatic rings also present sites for electrophilic aromatic substitution, though reactivity would be influenced by the electronic effects of the substituents.
Table 4: Predicted Reactivity Patterns
| Functional Group | Reaction Type | Expected Products |
|---|---|---|
| Carboxylic Acid | Esterification | 2-(3-methylphenyl)benzoate esters |
| Carboxylic Acid | Amidation | 2-(3-methylphenyl)benzamides |
| Carboxylic Acid | Reduction | 2-(3-methylphenyl)benzyl alcohol |
| Aromatic Rings | Electrophilic Substitution | Halogenated, nitrated derivatives |
| Methyl Group | Oxidation | 3-(2-carboxyphenyl)benzoic acid |
The carboxylic acid group is likely to react with alcohols to form esters, with amines to form amides, and can be reduced to the corresponding alcohol using appropriate reducing agents like lithium aluminum hydride. The specific positioning of the functional groups may lead to interesting regioselectivity in reactions involving the aromatic rings.
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